molecular formula C13H17Cl2NO2 B2446911 Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate CAS No. 2248259-22-3

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B2446911
CAS No.: 2248259-22-3
M. Wt: 290.18
InChI Key: STLGTIIQGCBMJO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a methylamino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.

    Oxidation and Reduction: The methylamino group can be oxidized to form corresponding imines or reduced to form primary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Hydrolysis: 2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding imines or primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
  • Tert-butyl 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetate
  • Tert-butyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate

Uniqueness

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The dichlorophenyl group introduces electron-withdrawing effects, influencing the compound’s stability and reactivity.

Properties

IUPAC Name

tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-5-9(14)7-10(15)6-8/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGTIIQGCBMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=CC(=C1)Cl)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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